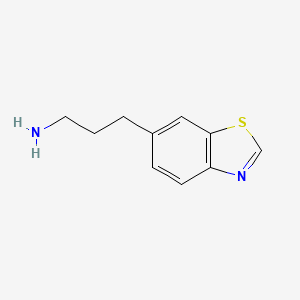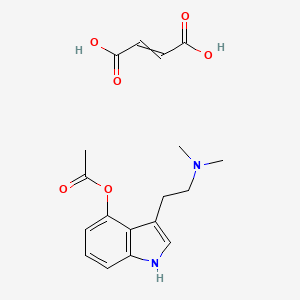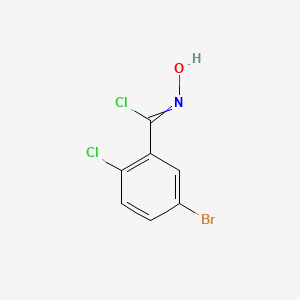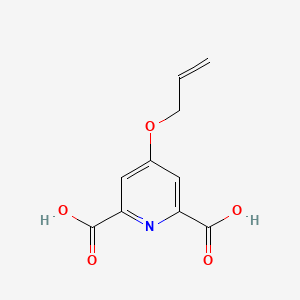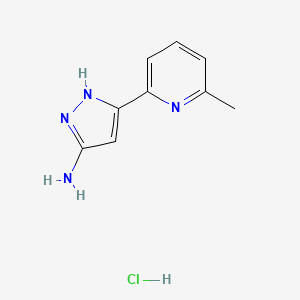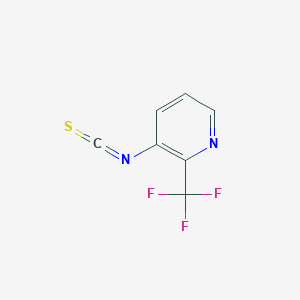
3-Isothiocyanato-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isothiocyanato-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 2-amino-3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-amino-3-(trifluoromethyl)pyridine
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
科学研究应用
3-Isothiocyanato-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
相似化合物的比较
Similar Compounds
- 3-Isothiocyanato-2-chloropyridine
- 3-Isothiocyanato-2-methylpyridine
- 3-Isothiocyanato-2-phenylpyridine
Uniqueness
3-Isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and agrochemical applications, where enhanced bioavailability and resistance to metabolic degradation are desired.
属性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
3-isothiocyanato-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)6-5(12-4-13)2-1-3-11-6/h1-3H |
InChI 键 |
UDNNMYDPFWXALM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(F)(F)F)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)

![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)


